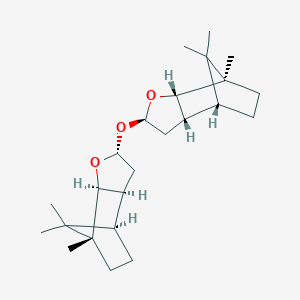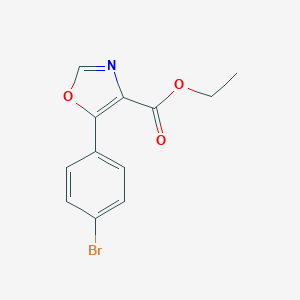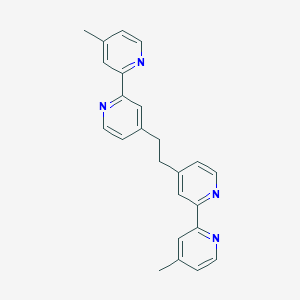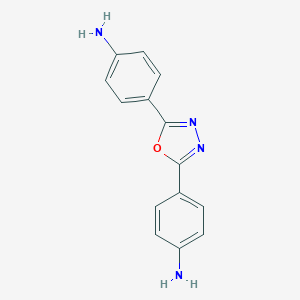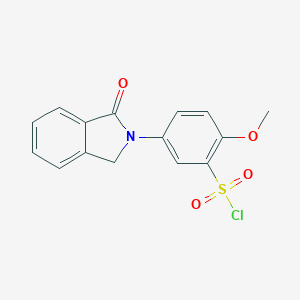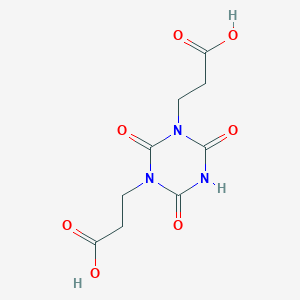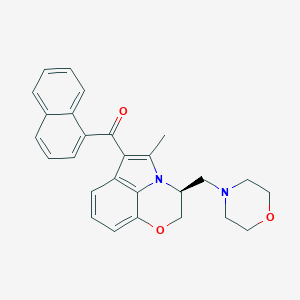
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase B-Raf. This compound has been shown to have potential applications in cancer therapy due to its ability to inhibit the growth of tumor cells.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Agonism
Methanone, known as WIN55212-2, is a potent cannabinoid receptor agonist. It exhibits antinociceptive activity and inhibits brain cyclooxygenase. Research indicates its metabolic pathways and potential for future receptor binding studies (Zhang et al., 2002). Additionally, WIN55212-2 has been shown to stimulate guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding in human cannabinoid CB1 receptor-transfected cells, demonstrating its role as an agonist in this system (Landsman et al., 1997).
Neuroprotective Effects
Studies have explored the neuroprotective potential of Methanone in various models. For instance, its synthetic cannabinoid agonist R(+)-WIN 55212-2 decreased hippocampal neuronal loss after transient global cerebral ischemia and reduced infarct volume in rat models of permanent focal cerebral ischemia (Nagayama et al., 1999).
Interaction with Sensory Neurons
Methanone also affects sensory neurons. Cannabinoid agonists like WIN 55,212-2 desensitize responses to capsaicin and mustard oil in sensory neurons, with implications for understanding pain modulation (Akopian et al., 2008).
Influence on Gastric Emptying
The compound has been studied for its influence on gastrointestinal processes. It delays gastric emptying and gastrointestinal transit in rats, highlighting the role of peripheral cannabinoid CB(1) receptor mechanisms in these processes (Landi et al., 2002).
Modulation of Neuronal Activity
Methanone can modulate neuronal activity. Intravenous and intraperitoneal injections of WIN 55,212-2 increased the spontaneous firing rate of neurons in the substantia nigra pars reticulata, suggesting a role in movement regulation through the disinhibition of these neurons (Miller & Walker, 1995).
Eigenschaften
CAS-Nummer |
131543-24-3 |
|---|---|
Produktname |
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)- |
Molekularformel |
C27H26N2O3 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
HQVHOQAKMCMIIM-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
Kanonische SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




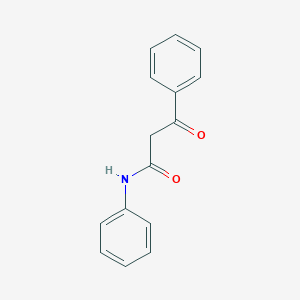
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
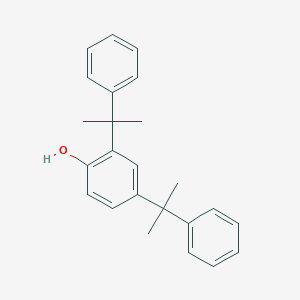
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
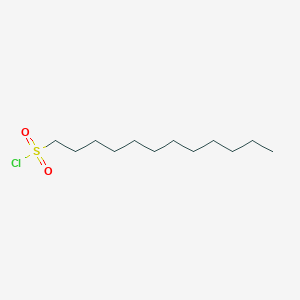

![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
